

Spectroscopic Profile of 3-Fluoro-5-iodoaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-5-iodoaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Fluoro-5-iodoaniline**, a key building block in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR spectra of **3-Fluoro-5-iodoaniline** provide detailed information about its proton and carbon environments, respectively.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **3-Fluoro-5-iodoaniline** is characterized by distinct signals for the aromatic protons and the amine protons.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~6.8 - 7.2	Multiplet	Aromatic Protons (3H)
~3.8	Broad Singlet	-NH ₂ Protons (2H)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the **3-Fluoro-5-iodoaniline** molecule.

Chemical Shift (δ) ppm	Assignment
~163 (d, ^1JCF)	C-F
~148	C-NH ₂
~130	C-I
~125	Aromatic CH
~115	Aromatic CH
~105	Aromatic CH

Note: The carbon attached to fluorine appears as a doublet due to C-F coupling.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **3-Fluoro-5-iodoaniline** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

Data Acquisition: For ¹H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a spectral width of 240 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of **3-Fluoro-5-iodoaniline** shows characteristic absorption bands for the amine and aromatic functionalities.

Wavenumber (cm ⁻¹)	Vibrational Mode
3400 - 3500	N-H Stretch (asymmetric and symmetric)
3000 - 3100	Aromatic C-H Stretch
1600 - 1620	N-H Bend
1450 - 1580	Aromatic C=C Stretch
1200 - 1300	C-N Stretch
1000 - 1100	C-F Stretch
600 - 800	C-I Stretch

Experimental Protocol for IR Spectroscopy

Sample Preparation: A thin film of neat **3-Fluoro-5-iodoaniline** was prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: The spectrum was acquired over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An air background spectrum was subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Mass Spectrometric Data

The mass spectrum of **3-Fluoro-5-iodoaniline** confirms its molecular weight and provides information about its fragmentation pattern.

m/z	Assignment
237	$[M]^+$ (Molecular Ion)
110	$[M - I]^+$
83	$[M - I - HCN]^+$

Experimental Protocol for Mass Spectrometry

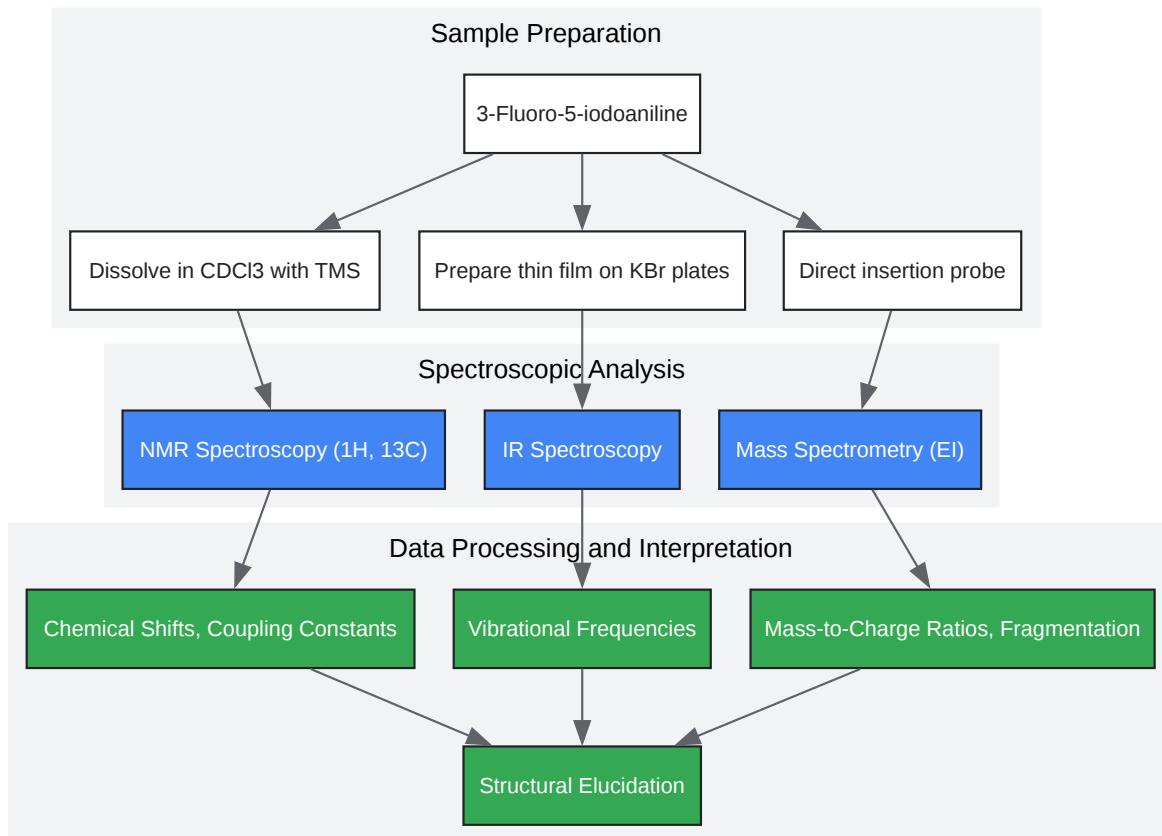
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was used.

Sample Introduction: The sample was introduced via a direct insertion probe.

Data Acquisition: The mass spectrum was acquired in the positive ion mode over a mass range of m/z 50-500. The ionization energy was set to 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Fluoro-5-iodoaniline**.



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Caption: General workflow for the spectroscopic analysis of **3-Fluoro-5-iodoaniline**.

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